REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C)[C:3]=1[S:9]([Cl:12])(=[O:11])=[O:10].[F:13][C:14]([F:26])([F:25])C1C=CC=CC=1S(Cl)(=O)=O.N1C=CC=CC=1.C(Cl)Cl>O>[F:13][C:14]([F:26])([F:25])[C:5]1[CH:4]=[C:3]([S:9]([Cl:12])(=[O:10])=[O:11])[CH:2]=[CH:7][CH:6]=1
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Name
|
|
Quantity
|
7.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)S(=O)(=O)Cl)(F)F
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Name
|
|
Quantity
|
7.67 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
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Type
|
WASH
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Details
|
washed with water and sat. NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |